molecular formula C24H24O2 B14219530 1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- CAS No. 591766-40-4

1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)-

Katalognummer: B14219530
CAS-Nummer: 591766-40-4
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: CIUNRWJAOCFNHV-WMZHIEFXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- is a chemical compound with the molecular formula C24H24O2 It is a derivative of pentenol, featuring a triphenylmethoxy group attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- typically involves the reaction of 1-penten-3-ol with triphenylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the triphenylmethoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Penten-3-ol
  • 4-(Triphenylmethoxy)-1-butanol
  • 3-Penten-2-ol

Uniqueness

1-Penten-3-ol, 4-(triphenylmethoxy)-, (3R,4S)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Eigenschaften

CAS-Nummer

591766-40-4

Molekularformel

C24H24O2

Molekulargewicht

344.4 g/mol

IUPAC-Name

(3R,4S)-4-trityloxypent-1-en-3-ol

InChI

InChI=1S/C24H24O2/c1-3-23(25)19(2)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h3-19,23,25H,1H2,2H3/t19-,23+/m0/s1

InChI-Schlüssel

CIUNRWJAOCFNHV-WMZHIEFXSA-N

Isomerische SMILES

C[C@@H]([C@@H](C=C)O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CC(C(C=C)O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.